Cas no 1472680-71-9 (3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol)

3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol
- Cyclobutanol, 3-(aminomethyl)-3-(2-methoxyphenyl)-
- AKOS015332397
- 1472680-71-9
- EN300-1843765
- CS-0354405
-
- インチ: 1S/C12H17NO2/c1-15-11-5-3-2-4-10(11)12(8-13)6-9(14)7-12/h2-5,9,14H,6-8,13H2,1H3
- InChIKey: BZZDMZLFMKFERV-UHFFFAOYSA-N
- ほほえんだ: C1(O)CC(CN)(C2=CC=CC=C2OC)C1
計算された属性
- せいみつぶんしりょう: 207.125928785g/mol
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.155±0.06 g/cm3(Predicted)
- ふってん: 360.0±37.0 °C(Predicted)
- 酸性度係数(pKa): 14.95±0.40(Predicted)
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843765-10.0g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1843765-0.1g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1843765-10g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1843765-1g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1843765-0.5g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1843765-5.0g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1843765-0.25g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1843765-2.5g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1843765-0.05g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1843765-1.0g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 1g |
$1172.0 | 2023-06-02 |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol 関連文献
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-olに関する追加情報
Introduction to 3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol (CAS No. 1472680-71-9)
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol, identified by its CAS number 1472680-71-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This cyclobutane-based scaffold, functionalized with an amino methyl group and a 2-methoxyphenyl substituent, presents a unique structural motif that has garnered attention for its potential applications in drug discovery and molecular design. The presence of both nucleophilic and electrophilic centers in its structure makes it a versatile intermediate for the development of novel therapeutic agents.
The compound's architecture, featuring a rigid cyclobutane ring fused with an aromatic system, offers advantages such as enhanced metabolic stability and improved binding affinity to biological targets. These characteristics are particularly valuable in the design of small-molecule drugs, where structural rigidity often contributes to increased efficacy and reduced off-target effects. Recent studies have highlighted the utility of cyclobutane derivatives in medicinal chemistry, demonstrating their role in modulating enzyme activity and receptor interactions.
In the context of contemporary pharmaceutical research, 3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol has been explored as a precursor for synthesizing biologically active molecules. The amino methyl group provides a handle for further functionalization via amide bond formation, while the 2-methoxyphenyl moiety can participate in hydrogen bonding or hydrophobic interactions with biological targets. Such features are critical for optimizing pharmacokinetic properties and target specificity.
Recent advancements in computational chemistry have enabled the rational design of derivatives based on this scaffold. Molecular modeling studies suggest that modifications to the aminomethyl or 2-methoxyphenyl groups can fine-tune the compound's pharmacological profile. For instance, computational docking experiments have identified potential binding modes with enzymes such as kinases and proteases, which are key targets in oncology and inflammatory diseases. These insights have guided synthetic efforts toward developing more potent and selective inhibitors.
The synthesis of 3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol involves multi-step organic transformations, including cycloaddition reactions, nucleophilic substitutions, and protecting group strategies. The use of transition metal catalysts has been reported to enhance reaction efficiency and yield, making the process more scalable for industrial applications. Advances in green chemistry principles have also influenced synthetic methodologies, emphasizing solvent-free conditions and catalytic systems that minimize waste generation.
Biological evaluations of this compound have revealed promising activities in preclinical models. In particular, derivatives bearing similar structural motifs have shown efficacy in inhibiting pathways associated with neurological disorders and metabolic diseases. The cyclobutane core is known to impart conformational constraints that can improve drug-like properties, while the aromatic ring system contributes to interactions with biological macromolecules. These findings underscore the potential of this scaffold as a foundation for future drug development.
The role of 3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol extends beyond its direct therapeutic applications. It serves as a valuable building block for libraries of diverse compounds in high-throughput screening campaigns. By systematically modifying substituents on the cyclobutane ring or aromatic moiety, researchers can generate libraries with tailored properties for rapid discovery of novel bioactive molecules. Such approaches are increasingly employed in academic and industrial settings to accelerate the identification of lead compounds.
The chemical diversity inherent in this compound's structure also makes it an attractive candidate for exploring new synthetic pathways. For example, biocatalytic methods have been investigated as alternatives to traditional chemical synthesis, offering sustainable routes to complex molecules. Enzymatic transformations can provide regioselectivity and mild reaction conditions, complementing classical organic chemistry techniques. These innovations align with global trends toward sustainable pharmaceutical manufacturing.
Future directions in research may focus on exploring analogs of 3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol that exhibit improved pharmacokinetic profiles or novel mechanisms of action. The integration of machine learning tools into drug discovery pipelines could further accelerate the design process by predicting optimal modifications based on large datasets. Such interdisciplinary approaches are essential for addressing complex diseases and meeting unmet medical needs.
In summary, 3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol (CAS No. 1472680-71-9) represents a structurally intriguing compound with broad applications in pharmaceutical research. Its unique combination of functional groups and rigid scaffold positions it as a key intermediate for developing innovative therapeutics. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the potential for harnessing this compound's chemical diversity will undoubtedly expand, contributing to advancements across multiple therapeutic areas.
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